molecular formula C22H19ClN2O3S B2780279 2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-56-5

2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2780279
CAS RN: 893789-56-5
M. Wt: 426.92
InChI Key: AWVAUAVFQOUFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds similar to the queried chemical structure, particularly those derived from benzothiadiazines and thiadiazoles, have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of formazans from Mannich base derivatives as antimicrobial agents highlights the synthetic versatility and potential biological applications of related structures (Sah, Bidawat, Seth, & Gharu, 2014).

Anticancer Activities

Further research into benzothiadiazine derivatives indicates their utility in developing anticancer agents. A study involving the synthesis of benzothiadiazinyl hydrazinecarboxamides and their evaluation against various cancer cell lines showcases the potential of these compounds in cancer treatment (Kamal, Srikanth, Ashraf, Khan, Basha Shaik, Kalivendi, Suri, & Saxena, 2011).

Catalytic Applications

Certain benzothiadiazine derivatives have been explored for their catalytic capabilities, demonstrating the chemical utility of these compounds beyond their biological applications. For example, a dibromo chloro thiadiazine sulfonamide dioxide serves as an efficient catalyst for synthesizing pyran and related derivatives, illustrating the compound's role in facilitating chemical transformations in aqueous media (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi-Zare, 2015).

Biological Activity and Medicinal Applications

Benzothiadiazine and thiadiazine derivatives have been synthesized with a focus on their biological and medicinal applications, including antibacterial and anticonvulsant activities. These studies underline the importance of structural modifications to enhance biological efficacy and explore therapeutic potential (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-15-6-5-7-17(12-15)14-24-19-8-3-4-9-21(19)29(27,28)25(22(24)26)20-13-18(23)11-10-16(20)2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVAUAVFQOUFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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